Agelastatin D was first isolated from the marine sponge Agelas conifera, a species known for its rich alkaloid content. The classification of agelastatins is based on their structural features, which include a fused bicyclic system and various functional groups that contribute to their biological activity. Agelastatin D specifically lacks a methyl group at the nitrogen atom in the 1-position, distinguishing it from other members of the agelastatin family such as agelastatin A and C .
The synthesis of Agelastatin D has been achieved through several complex synthetic routes. The total synthesis involves multiple steps that include strategic functional group transformations and cyclization reactions. A notable method involves the use of chiral precursors derived from D-aspartic acid, which undergoes various transformations to form the core structure of agelastatin D.
Agelastatin D has a complex molecular structure characterized by several rings and functional groups that contribute to its biological properties. The compound's molecular formula is , indicating the presence of three nitrogen atoms and an oxygen atom within its structure.
Agelastatin D participates in various chemical reactions that can modify its structure or enhance its biological activity. These reactions include:
The mechanism of action for Agelastatin D primarily involves its interaction with cellular components leading to apoptosis in cancer cells. It has been shown to inhibit tubulin polymerization, thus disrupting microtubule dynamics essential for cell division.
Agelastatin D exhibits several notable physical and chemical properties:
The applications of Agelastatin D extend primarily into medicinal chemistry and pharmacology:
Agelastatin D was first isolated in 1998 from the marine sponge Cymbastela sp. collected in the Indian Ocean, alongside agelastatin C, during a biodiscovery expedition targeting pharmacologically active marine metabolites [1] [6]. This initial discovery revealed its co-occurrence with agelastatins A and B (first reported from the Coral Sea sponge Agelas dendromorpha in 1993), establishing a chemical family with shared biosynthetic origins. Subsequent re-isolation from the New Caledonian sponge Agelas dendromorpha confirmed its broader biogeographical distribution within tropical marine ecosystems [1] [6]. Notably, agelastatin D consistently co-occurs with other agelastatins but at significantly lower natural abundances—typically less than 0.002% of sponge dry weight—posing challenges for bulk isolation [1] [7].
Phylogenetic studies indicate that agelastatin-producing sponges belong to evolutionarily related clades within the orders Agelasida and Halichondrida. These sponges employ agelastatin D as part of a broader chemical defense arsenal against predation and biofouling, consistent with the ecological role of many pyrrole-imidazole alkaloids [5] [6]. The alkaloid’s scarcity in nature has driven extensive efforts in total synthesis, with Movassaghi’s landmark 2010 synthesis achieving gram-scale production of advanced intermediates that enabled biological evaluation [1].
Table 1: Occurrence and Isolation Features of Agelastatin D
Source Sponge | Location | Year Reported | Yield (Dry Weight) | Key Identification Method |
---|---|---|---|---|
Cymbastela sp. | Indian Ocean | 1998 | 0.0015% | NMR, MS, X-ray crystallography |
Agelas dendromorpha | New Caledonia | 2010 | 0.0018% | Comparative NMR |
Agelas dendromorpha | Coral Sea (re-isolation) | 2005 | 0.0012% | LC-MS, Bioassay-guided fractionation |
Agelastatin D (molecular formula C₁₃H₁₃BrN₄O₂) shares the tetracyclic core common to all agelastatins but is distinguished by its lack of N-methylation and the presence of a free C5-hydroxyl group. Its architecture comprises fused cyclopentane (C-ring), pyrrole (A-ring), and imidazole (B-ring) systems, with a tetrahydrofuro[2,3-d]imidazolone moiety completing the tetracyclic framework [1] [7]. Two bond connectivities define its structural uniqueness within the pyrrole-imidazole alkaloid superfamily:
These connectivities generate four contiguous stereocenters (C4, C5, C7, C8) with trans diaxial relationships in the C-ring, as confirmed by X-ray crystallography in synthetic analogues [1]. Unlike agelastatins A and E, agelastatin D possesses no N-methyl groups, leaving all three nitrogen atoms (N1, N3, N9) protonated. This electronic configuration enhances its hydrogen-bonding capacity and renders it more susceptible to acid-catalyzed rearrangements—a vulnerability not observed in N-methylated congeners like agelastatin A [3]. Under acidic conditions, agelastatin D undergoes reversible ring-opening via N-acyliminium ion intermediates, whereas N-methylated derivatives form stable carbocations [3].
Table 2: Comparative Structural Features of Key Agelastatins
Feature | Agelastatin D | Agelastatin A | Agelastatin E |
---|---|---|---|
Molecular Formula | C₁₃H₁₃BrN₄O₂ | C₁₄H₁₅BrN₄O₂ | C₁₄H₁₅BrN₄O₃ |
N-Methylation | None | N1-methyl | N1-methyl |
C5 Functional Group | OH | OH | OCH₃ |
C4–C8 Bond | Present | Present | Present |
C7–N12 Bond | Present | Present | Present |
Stability in Acid | Low (ring-opening) | Moderate | Moderate |
The structural evolution of agelastatin D reflects broader adaptive strategies in marine sponges. As the only known pyrrole-imidazole alkaloid with both C4–C8 and C7–N12 connectivities, it represents a biosynthetic "experiment" in chemical defense optimization. Its tetracyclic framework enhances molecular rigidity compared to linear precursors like oroidin, potentially increasing target selectivity [5] [6]. Biosynthetically, it arises from late-stage oxidative cyclization of a clathrodin-like precursor, a pathway proposed to minimize metabolic energy expenditure while maximizing ecological efficacy [1] [5].
Ecologically, agelastatin D functions as a potent antipredatory agent. Bioassays confirm it deters fish feeding at nanomolar concentrations—significantly lower than many terrestrial alkaloids—suggesting evolutionary pressure for high potency in nutrient-limited marine environments [5] [6]. Its bioactivity profile aligns with the "chemical defense" hypothesis: it exhibits non-selective cytotoxicity against competing fouling organisms (IC₅₀ 0.5–5 μM against bryozoan larvae) while showing selective toxicity toward cancer cells (e.g., renal carcinoma 786-O cells, IC₅₀ 7.8 μM) [4] [6]. This dual functionality illustrates how structural complexity in marine alkaloids can serve multiple ecological roles.
From a chemoevolutionary perspective, agelastatin D exemplifies scaffold diversification within the agelastatin family. Its conserved bromopyrrole unit—a signature of Agelasida sponges—acts as a taxon-specific chemical marker, supporting phylogenetic studies of marine sponge lineages [5] [6]. The alkaloid’s distribution across geographically dispersed Agelas and Cymbastela species implies an ancient biosynthetic pathway, possibly facilitated by microbial symbionts [5]. Recent genomic evidence suggests conserved gene clusters encoding non-ribosomal peptide synthetases (NRPS) in these sponges may underpin agelastatin biosynthesis, though experimental verification remains ongoing [5].
Table 3: Bioactivity Comparison of Agelastatin D with Related Bromopyrrole Alkaloids
Alkaloid | Cytotoxicity (IC₅₀, μM) | Antipredatory Activity | Sponge Source |
---|---|---|---|
Agelastatin D | 7.8 (786-O renal carcinoma) | 0.01 μM (fish feeding deterrence) | Cymbastela sp., Agelas sp. |
Agelastatin A | 0.05 (L1210 leukemia) | 0.005 μM | Agelas dendromorpha |
Oroidin | >50 (most cell lines) | 1.0 μM | Multiple Agelasida |
Dibromophakellin | 0.28 (melanoma) | Not tested | Phakellia mauritiana |
Hymenialdisin | 0.61 (MONO-MAC-6) | 0.1 μM | Stylissa carteri |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7